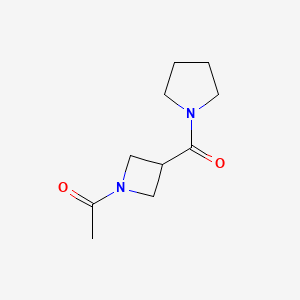

![molecular formula C13H16N2O B2373112 环戊基(5H-吡咯[3,4-b]吡啶-6(7H)-基)甲酮 CAS No. 2175884-45-2](/img/structure/B2373112.png)

环戊基(5H-吡咯[3,4-b]吡啶-6(7H)-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

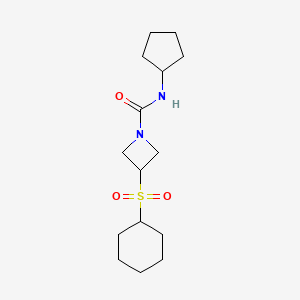

The synthesis of similar compounds, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, has been achieved through various reactions. For instance, one method involves the reaction of the corresponding 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis

The molecular structure of “cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is complex due to the presence of multiple rings and functional groups .科学研究应用

恩胺化学和还原过程

通过酰化和缩合过程将环戊酮合成和转化为恩胺酮,突显了一个重要的研究领域。环己酮及其衍生物已被用于制备恩胺酮,经还原后可得到α,β-不饱和醛,这是各种合成途径中的关键中间体。这一过程展示了环戊基衍生物在合成有机化学中的多功能性,为开发具有潜在药用应用的新化合物奠定了基础(Carlsson & Lawesson, 1982)。

合成的催化方法

从羰基化合物和环戊二烯合成富勒烯衍生物的高效催化方法展示了环戊基(5H-吡咯[3,4-b]吡啶-6(7H)-基)甲酮衍生物在促进新型催化反应中的作用。这些方法不仅为富勒烯合成提供了可持续的途径,还为探索有机化学中的新型催化反应开辟了途径(Coşkun & Erden, 2011)。

新型合成和性质

对特定环戊基衍生物的新型合成和性质的研究已经发现了具有独特芳香特性和电化学性质的化合物。这些研究有助于更深入地了解环戊基衍生物的结构和电子特性,对新材料和传感器的开发具有重要意义(Mitsumoto & Nitta, 2004)。

分子结构和构象分析

对含苯环的硼酸酯中间体的合成进行了详细的分子结构和构象分析,包括环戊基衍生物。这类研究强调了环戊基衍生物在复杂有机分子合成中的重要性,为了解其结构动态和在材料科学中的潜在应用提供了见解(Huang et al., 2021)。

衍生物的抗菌活性

合成含环戊基的新型吡咯衍生物已经展示出显著的抗菌活性。这突显了环戊基衍生物作为开发新型抗菌剂支架的潜力,为制药研究和治疗传染病提供了一个有前途的方向(Hublikar et al., 2019)。

安全和危害

未来方向

The future directions for research on “cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” could involve further exploration of its synthesis, properties, and potential applications. For instance, the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones via a one-pot process has been described as a suitable alternative towards novel aza-analogues of Falipamil .

作用机制

Target of Action

Similar compounds with a pyrrolopyrazine scaffold have shown activity on kinase inhibition , suggesting that kinases could be potential targets.

Mode of Action

It’s suggested that 5h-pyrrolo [2,3-b] pyrazine derivatives, which are structurally similar, show more activity on kinase inhibition . This suggests that the compound might interact with its targets, possibly kinases, leading to inhibition of their activity.

属性

IUPAC Name |

cyclopentyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13(10-4-1-2-5-10)15-8-11-6-3-7-14-12(11)9-15/h3,6-7,10H,1-2,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUPJRCMFQFBHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CC3=C(C2)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

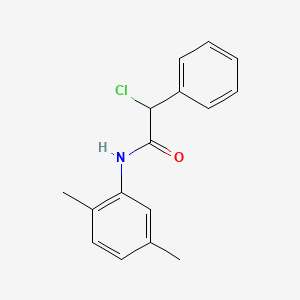

![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)

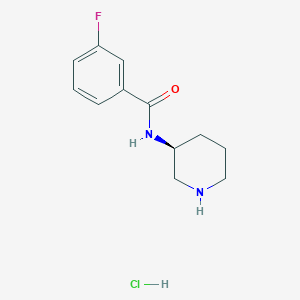

![tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2373036.png)

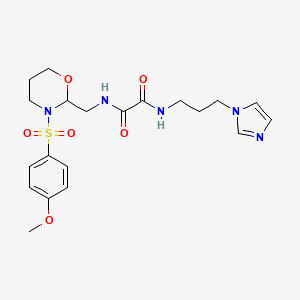

![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2373045.png)

![Ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2373046.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2373050.png)